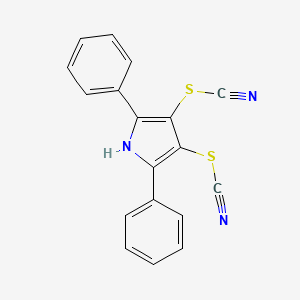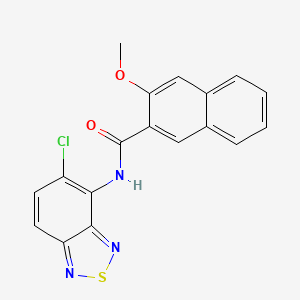
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and thiocyanate groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) typically involves the reaction of a pyrrole derivative with thiocyanate reagents under specific conditions. One common method involves the use of aromatic nitriles and pyrrolinone esters in a base-catalyzed condensation reaction . The reaction conditions often include the use of solvents such as chloroform and water, with the addition of acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling thiocyanate reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiocyanate groups or the pyrrole ring itself.
Substitution: The thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring .
Scientific Research Applications
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) involves its interaction with molecular targets through its thiocyanate groups. These groups can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-diphenyl-1H-pyrrole-2,5-dione: This compound has a similar pyrrole core but different substituents, leading to distinct chemical properties.
1H-pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different functional groups, used in various chemical applications.
Uniqueness
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) is unique due to its combination of phenyl and thiocyanate groups, which confer specific reactivity and potential applications not shared by its analogs. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C18H11N3S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2,5-diphenyl-4-thiocyanato-1H-pyrrol-3-yl) thiocyanate |
InChI |
InChI=1S/C18H11N3S2/c19-11-22-17-15(13-7-3-1-4-8-13)21-16(18(17)23-12-20)14-9-5-2-6-10-14/h1-10,21H |
InChI Key |
HYALBCCVBXVEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)SC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12483643.png)
![2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12483645.png)

![3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid](/img/structure/B12483656.png)
![N,4-dimethyl-N-[2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12483657.png)

![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12483666.png)


![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(2-oxo-benzothiazol-3-yl)-acetamide](/img/structure/B12483675.png)

![3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483683.png)
![N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12483685.png)
![2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12483692.png)
